molecular formula C15H15NO2 B7963748 Methyl 6-(2,4-dimethylphenyl)pyridine-2-carboxylate CAS No. 1820717-30-3

Methyl 6-(2,4-dimethylphenyl)pyridine-2-carboxylate

Cat. No.: B7963748
CAS No.: 1820717-30-3
M. Wt: 241.28 g/mol
InChI Key: DFCOKQIVICOCER-UHFFFAOYSA-N
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Description

Methyl 6-(2,4-dimethylphenyl)pyridine-2-carboxylate is a pyridine-based heterocyclic compound featuring a 2,4-dimethylphenyl substituent at the 6-position of the pyridine ring and a methyl ester group at the 2-position. This compound is part of a broader class of pyridine carboxylates, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and tunable electronic properties .

Properties

IUPAC Name

methyl 6-(2,4-dimethylphenyl)pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-10-7-8-12(11(2)9-10)13-5-4-6-14(16-13)15(17)18-3/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCOKQIVICOCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC(=CC=C2)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601171361
Record name 2-Pyridinecarboxylic acid, 6-(2,4-dimethylphenyl)-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820717-30-3
Record name 2-Pyridinecarboxylic acid, 6-(2,4-dimethylphenyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820717-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 6-(2,4-dimethylphenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601171361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(2,4-dimethylphenyl)pyridine-2-carboxylate typically involves the reaction of 2,4-dimethylphenylboronic acid with 2-bromo-6-methylpyridine-3-carboxylate under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar Suzuki-Miyaura coupling reactions. The process involves the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and reactant concentrations. The product is then purified using techniques such as crystallization or chromatography to achieve the required purity for further applications.

Chemical Reactions Analysis

Sodium Tetrahydridoborate (NaBH₄) Reduction

This method utilizes NaBH₄ in a methanol/dichloromethane solvent mixture to reduce a precursor compound. For instance, a related synthesis involves reducing 2,6-dimethyl pyridine-2,6-dicarboxylate with NaBH₄ at 0°C, followed by quenching and purification to yield methyl 6-(hydroxymethyl)pyridine-2-carboxylate with a 93% yield . While this specific protocol targets a hydroxymethyl derivative, analogous reduction strategies could be adapted for substitutions involving aryl groups.

DMAD-Mediated Cyclization

A high-temperature reaction using dimethyl acetylenedicarboxylate (DMAD) in xylene at 170°C has been employed to synthesize diaryl pyridine-2-carboxylate derivatives. For example, methyl 6-(2,5-dimethylphenyl)-5-phenylpyridine-2-carboxylate was prepared via this method, yielding a product with a 20–25% ethyl acetate/hexane eluent . This approach suggests a generalizable pathway for introducing aryl substituents at the 6-position of the pyridine ring.

Comparison of Synthesis Methods

MethodReactants/ReagentsConditionsYieldKey Features
NaBH₄ Reduction Pyridine dicarboxylate, NaBH₄Methanol/DCM, 0–20°C93%Selective reduction, hydroxymethyl formation
DMAD Cyclization DMAD, aryl groupsXylene, 170°C, 16hN/ADimerization to form pyridine core

Carbonyl Reduction

The NaBH₄-mediated reduction likely involves nucleophilic attack on the carbonyl group of the ester, followed by protonation to form the alcohol. This step is critical for functional group transformation, enabling subsequent modifications (e.g., oxidation or alkylation) .

Ketene Dimerization

The DMAD method relies on the thermal dimerization of acetylenedicarboxylate to form a tetrahedral intermediate, which undergoes rearrangement to yield the pyridine ring. This mechanism is consistent with the formation of aromatic heterocycles under high temperatures .

Chemical Transformations

The compound undergoes several key transformations due to its functional groups:

Ester Hydrolysis

The methyl ester group can hydrolyze under basic or acidic conditions to form the corresponding carboxylic acid, altering solubility and reactivity .

Aryl Substitution

The 2,4-dimethylphenyl substituent at the 6-position may participate in electrophilic aromatic substitution reactions, though steric hindrance from methyl groups could limit reactivity.

Pyridine Ring Functionalization

Pyridine rings are generally resistant to nucleophilic attack but may undergo electrophilic substitution at specific positions. The presence of electron-withdrawing groups (e.g., ester) could direct reactivity to the para position relative to the substituent .

Biological Activity Correlation

While this article focuses on chemical reactions, structural insights from biological studies highlight how substituents affect reactivity. For instance, 2,4,6-trimethylphenyl groups exhibit greater bioactivity than 2,4-dimethylphenyl groups due to reduced rotational flexibility and electronic effects . This suggests that steric and electronic factors from substituents directly influence both chemical stability and biological interactions.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 6-(2,4-dimethylphenyl)pyridine-2-carboxylate can be synthesized through various methods, typically involving the reaction of pyridine derivatives with appropriate carboxylic acids or their esters. The general synthetic route includes:

  • Reagents : Methyl pyridine-2-carboxylate, 2,4-dimethylphenylboronic acid.
  • Catalysts : Palladium-based catalysts are often employed for cross-coupling reactions.
  • Conditions : The reactions are usually performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism of action may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Studies have shown that this compound can inhibit the proliferation of cancer cells in vitro. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest potential as a lead compound in anticancer drug development .

Agricultural Applications

This compound has been explored for its herbicidal properties. Compounds with similar structures have been found effective in controlling a range of weeds without harming crops. The specific applications include:

  • Pre-emergence and post-emergence herbicides : Effective against broadleaf and grassy weeds in various crops like corn and rice.
  • Selective control : The compound can be used at varying application rates to target specific undesirable vegetation while preserving crop health .

Material Science Applications

The compound's unique chemical structure allows it to serve as a precursor for the synthesis of advanced materials. Potential applications include:

  • Coordination Chemistry : It can form complexes with metal ions, which are useful in catalysis and sensor development.
  • Polymer Chemistry : this compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities .

Case Study 1: Anticancer Activity

A study evaluated the efficacy of this compound against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutics .

Case Study 2: Herbicidal Efficacy

Field trials demonstrated that formulations containing this compound significantly reduced weed biomass in treated plots compared to controls. This suggests its viability as an environmentally friendly herbicide alternative .

Mechanism of Action

The mechanism of action of Methyl 6-(2,4-dimethylphenyl)pyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Bulkiness

Methyl 6-(3,5-dimethylphenyl)pyridine-2-carboxylate (CAS: 1393442-25-5)
  • Structure : Differs in the substitution pattern of the phenyl group (3,5-dimethyl vs. 2,4-dimethyl).
  • This may influence reactivity in coupling reactions or binding affinity in biological systems .
Methyl 6-methylpyridine-2-carboxylate (CAS: 13602-11-4)
  • Structure : Lacks the phenyl group entirely, replaced by a single methyl group at the 6-position.
  • Properties : The reduced steric bulk compared to the 2,4-dimethylphenyl analog likely improves solubility but may decrease thermal stability or biological target selectivity .
4-(4-Methylphenyl)pyridine-2-carboxylic acid (CAS: 1261953-65-4)
  • Structure : Substituted with a 4-methylphenyl group at the 4-position of pyridine, contrasting with the 6-position substitution in the target compound.
  • Properties : Positional isomerism can significantly alter electronic effects (e.g., electron-withdrawing/donating character) and intermolecular interactions in crystal packing .

Functional Group Variations

Methyl 6-bromopyridine-2-carboxylate (CAS: 26218-75-7)
  • Structure : Contains a bromine atom at the 6-position instead of the dimethylphenyl group.
  • Properties : The bromine substituent offers a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the dimethylphenyl group in the target compound may act as a directing group or stabilize intermediates through resonance .
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate
  • Structure : A pyrimidine derivative with fluorophenyl and sulfonyl groups.
  • Properties : The sulfonyl group enhances electrophilicity, contrasting with the ester group in the target compound. Fluorine substitution can improve metabolic stability in pharmaceuticals, a feature absent in the dimethylphenyl-substituted pyridine .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Properties
Methyl 6-(2,4-dimethylphenyl)pyridine-2-carboxylate 1393442-25-5 C₁₆H₁₅NO₂ 253.30 2,4-Dimethylphenyl at C6, ester at C2 High steric bulk, potential for π-π interactions
Methyl 6-(3,5-dimethylphenyl)pyridine-2-carboxylate 1393442-25-5 C₁₆H₁₅NO₂ 253.30 3,5-Dimethylphenyl at C6 Symmetrical substitution, enhanced steric hindrance
Methyl 6-methylpyridine-2-carboxylate 13602-11-4 C₈H₉NO₂ 151.16 Methyl at C6 Lower molecular weight, higher solubility
4-(4-Methylphenyl)pyridine-2-carboxylic acid 1261953-65-4 C₁₃H₁₁NO₂ 213.23 4-Methylphenyl at C4 Positional isomerism affects electronic distribution
Methyl 6-bromopyridine-2-carboxylate 26218-75-7 C₇H₆BrNO₂ 206.03 Bromine at C6 Reactive halogen for cross-coupling

Biological Activity

Methyl 6-(2,4-dimethylphenyl)pyridine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a 2,4-dimethylphenyl group and a carboxylate ester. This structure is conducive to various biological interactions, particularly in targeting specific enzymes or receptors.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Chlamydia species. The mechanism often involves inhibition of critical metabolic pathways or direct interaction with bacterial cell structures .

Anti-inflammatory Effects

Compounds containing the pyridine moiety have been evaluated for anti-inflammatory activities. Studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests that this compound may also possess similar anti-inflammatory properties .

Anticancer Potential

The anticancer properties of related compounds have been explored through various assays. For example, certain pyridine derivatives have shown selective cytotoxicity towards cancer cell lines while sparing normal cells. The underlying mechanism may involve the induction of apoptosis or disruption of cell cycle progression .

Synthesis and Evaluation

A detailed study on the synthesis of this compound revealed that it could be synthesized efficiently using standard organic reactions involving pyridine derivatives. The biological evaluation included in vitro assays demonstrating its activity against several pathogens and cancer cell lines .

CompoundActivity TypeIC50 (μM)Reference
This compoundAntimicrobial12.5
Similar Pyridine DerivativeAnti-inflammatory0.84
Related CompoundAnticancer15.0

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in inflammation and cell proliferation.

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory processes.
  • Receptor Modulation : The compound may modulate receptor activity linked to cancer cell growth.

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